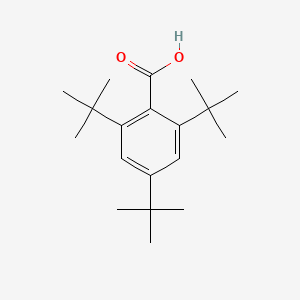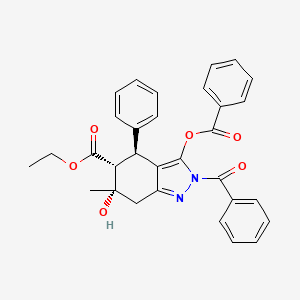
(2S,3S)-2-pentyl-3-phenyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-pentyl-3-phenyloxirane is a chiral epoxide compound characterized by its unique three-membered oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-pentyl-3-phenyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. This method ensures high enantioselectivity and yields the desired (2S,3S) configuration .
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly catalysts and solvents is also emphasized to ensure sustainable production .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2-pentyl-3-phenyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols.
Reduction: Reduction reactions typically yield alcohols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Strong nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) are employed under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
(2S,3S)-2-pentyl-3-phenyloxirane has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a probe in studying enzyme mechanisms and stereoselective biochemical processes.
Medicine: Research explores its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals
Mécanisme D'action
The mechanism of action of (2S,3S)-2-pentyl-3-phenyloxirane involves the interaction with nucleophiles, leading to the opening of the oxirane ring. This reaction is facilitated by the strain in the three-membered ring, making it highly reactive. The compound targets various molecular pathways, depending on the specific nucleophile and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-2-pentyl-3-phenyloxirane: An enantiomer with similar chemical properties but different biological activities.
(2S,3S)-2,3-butanediol: A diol with similar stereochemistry but different functional groups and applications
Uniqueness
(2S,3S)-2-pentyl-3-phenyloxirane is unique due to its specific stereochemistry and the presence of both a pentyl and a phenyl group. This combination imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and chiral resolution processes .
Propriétés
Formule moléculaire |
C13H18O |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
(2S,3S)-2-pentyl-3-phenyloxirane |
InChI |
InChI=1S/C13H18O/c1-2-3-5-10-12-13(14-12)11-8-6-4-7-9-11/h4,6-9,12-13H,2-3,5,10H2,1H3/t12-,13-/m0/s1 |
Clé InChI |
QGXFLGQYEGGYES-STQMWFEESA-N |
SMILES isomérique |
CCCCC[C@H]1[C@@H](O1)C2=CC=CC=C2 |
SMILES canonique |
CCCCCC1C(O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



phenylphosphanium](/img/structure/B14486400.png)
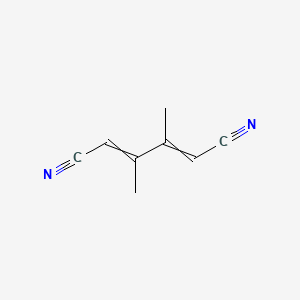
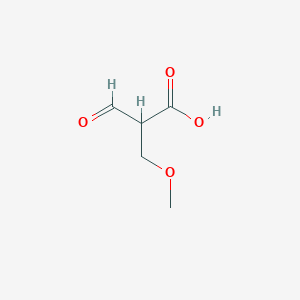
![4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole](/img/structure/B14486419.png)
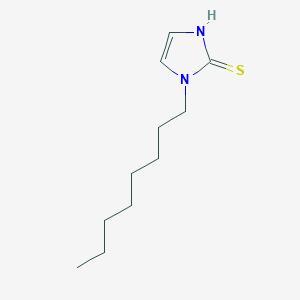
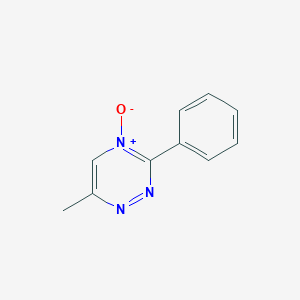
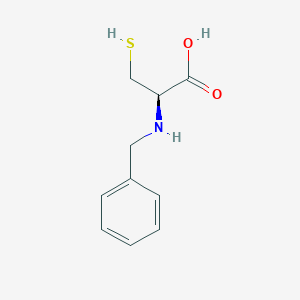
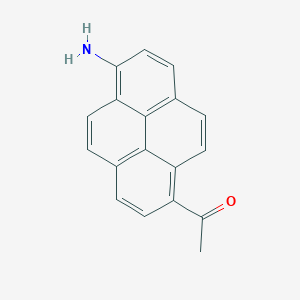
![Methyl 4-oxo-4-[(pyridin-2-yl)sulfanyl]butanoate](/img/structure/B14486458.png)
